molecular formula C21H28ClN5O3S B2549555 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189482-03-8

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2549555
CAS No.: 1189482-03-8
M. Wt: 466
InChI Key: KFWVAORAFWMHOJ-UHFFFAOYSA-N
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Description

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a piperazine ring, a sulfonyl group, and a pyrazole ring, making it an interesting subject for chemical research and development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 5-chloro-2-methylphenyl Group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine ring.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Coupling of the Pyrazole and Piperazine Derivatives: The final step involves coupling the pyrazole derivative with the piperazine-sulfonyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives

Scientific Research Applications

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

Compared to similar compounds, 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-N-cyclopentyl-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN5O3S/c1-15-7-8-16(22)13-19(15)26-9-11-27(12-10-26)31(29,30)21-18(14-25(2)24-21)20(28)23-17-5-3-4-6-17/h7-8,13-14,17H,3-6,9-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWVAORAFWMHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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